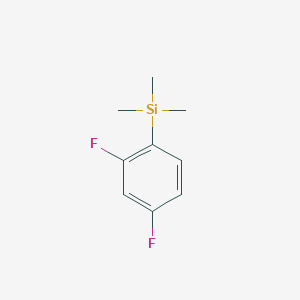

(2,4-Difluorophenyl)trimethylsilane

Übersicht

Beschreibung

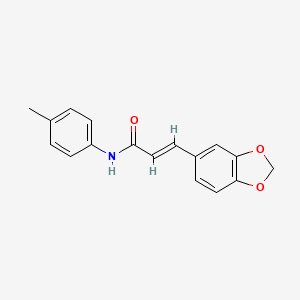

(2,4-Difluorophenyl)trimethylsilane is a compound that belongs to the class of organosilicon compounds, specifically a subset where a phenyl ring is substituted with fluorine atoms and a trimethylsilyl group. This compound is of interest due to its potential utility in various chemical synthesis processes, where it can serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of related fluorophenyltrimethylsilane compounds involves strategic functional group manipulations. For instance, the synthesis of [difluoro(phenylseleno)methyl]trimethylsilane is achieved through a novel strategy that allows for its use as a nucleophilic difluoromethylating reagent . Similarly, other trimethylsilane compounds are synthesized through reactions such as the Grignard reaction or electrochemical reduction in the presence of chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of (2,4-Difluorophenyl)trimethylsilane would be characterized by the presence of a phenyl ring with two fluorine atoms at the 2 and 4 positions, and a trimethylsilyl group attached to the ring. The presence of fluorine atoms can significantly influence the reactivity and stability of the molecule due to their electronegativity and the ability to stabilize adjacent positive charges.

Chemical Reactions Analysis

Compounds similar to (2,4-Difluorophenyl)trimethylsilane participate in a variety of chemical reactions. For example, fluorophenyltrimethylsilanes can undergo direct elemental fluorination, leading to products like difluorobenzene and demonstrating novel 1,2-migration of the trimethylsilyl group . Additionally, (pentafluorophenyl)ethynyltrimethylsilane can undergo nucleophilic substitution to yield substituted tetrafluorophenyl ethynes .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2,4-Difluorophenyl)trimethylsilane would be influenced by the fluorine substituents and the trimethylsilyl group. The fluorine atoms would contribute to the molecule's overall electronegativity, potentially affecting its boiling point, solubility, and stability. The trimethylsilyl group would provide lipophilicity and could be used as a protective group in various reactions, as seen in the synthesis of differentially substituted molecules .

Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis and Reactivity

(2,4-Difluorophenyl)trimethylsilane, as part of the broader family of trimethylsilane derivatives, has been studied for its role in organic synthesis. A significant finding is the observation of remote trimethylsilyl groups interfering with the ortho deprotonation of fluoroarenes and chloroarenes (Heiss, Marzi, Mongin, & Schlosser, 2007). This interference suggests a unique reactivity pattern that could be leveraged in synthetic organic chemistry, particularly in controlling the site of metalation in aromatic compounds.

Dielectric Material in Electronics

Trimethylsilane-based compounds, including (2,4-Difluorophenyl)trimethylsilane, are also noted for their application in the electronics industry. Specifically, trimethylsilane has been used to deposit dielectric thin films in standard Plasma-Enhanced Chemical Vapor Deposition (PECVD) systems, which are crucial in the fabrication of electronic devices (Loboda, 1999). The unique properties of these films, such as reduced permittivity, make them valuable in advanced device interconnection schemes.

Investigation of Steric Effects in Chemical Reactions

The study of (2,4-Difluorophenyl)trimethylsilane and related compounds helps in understanding the steric effects in chemical reactions. Research demonstrates how bulky silyl substituents in such molecules can impede neighboring groups, affecting the kinetics and pathways of reactions (Heiss, Leroux, & Schlosser, 2005). These insights are vital for the design of new synthetic routes and compounds in organic chemistry.

Synthesis of Novel Organic Compounds

The compound and its derivatives have been utilized in the synthesis of novel organic compounds. For instance, it has been involved in the synthesis of fluorine-flanked congested sites, showcasing its potential in creating specialized chemical structures (Heiss, Leroux, & Schlosser, 2005).

Use in Chemical Vapor Deposition Processes

The impact of trimethylsilane pressure in hot-wire chemical vapor deposition processes has been explored (Toukabri & Shi, 2013). This study is relevant to the production of thin films and coatings, an essential aspect in various technological applications.

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,4-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMLAPBCXNIHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282178 | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluorophenyl)trimethylsilane | |

CAS RN |

148854-10-8 | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148854-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)

![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)